

Sulforhodamine G: In-Depth Applications for Flow Cytometry

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Compound of Interest

Compound Name: Sulforhodamine G

Cat. No.: B1216351

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Sulforhodamine G**'s utility in flow cytometry, offering detailed protocols for its application in total cellular protein staining and cell viability assessment. The information is tailored for researchers in various fields, including cell biology, immunology, and oncology, as well as professionals in drug development.

Introduction to Sulforhodamine G

Sulforhodamine G is a water-soluble, fluorescent dye belonging to the rhodamine family. Its stable fluorescence and high water solubility make it a versatile tool in biological research. In the context of flow cytometry, **Sulforhodamine G**'s primary applications revolve around its ability to bind to cellular proteins, allowing for the quantification of total cellular protein content and the discrimination between live and dead cells. Its spectral properties allow for multiplexing with other common fluorophores, enhancing the depth of analysis in multi-parameter flow cytometry experiments.

Key Applications in Flow Cytometry

Sulforhodamine G is a valuable reagent for two main applications in flow cytometry:

- **Total Cellular Protein (TCP) Staining:** The fluorescence intensity of **Sulforhodamine G** is directly proportional to the amount of cellular protein. This allows researchers to gain insights into cell size, metabolic state, and the effects of therapeutic agents on cell growth.

- **Cell Viability Assessment:** As a protein-binding dye, **Sulforhodamine G** can differentiate between live and dead cells. Dead cells, with compromised membrane integrity, allow the dye to enter and stain the abundant intracellular proteins, resulting in a significantly higher fluorescence signal compared to live cells, where only surface proteins are labeled.

Quantitative Data

The following table summarizes the key spectral properties of **Sulforhodamine G**, which are essential for its successful integration into flow cytometry panels.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~528 nm	Can be efficiently excited by a blue (488 nm) or yellow/green (561 nm) laser.
Emission Maximum (λ_{em})	~548 nm	Emission is typically collected in the PE or a similar channel.
Molecular Weight	575.58 g/mol	
Solubility	High	Readily dissolves in water and aqueous buffers.

Experimental Protocols

Total Cellular Protein (TCP) Staining with Sulforhodamine G

This protocol is adapted from methods established for the analogous dye, Sulforhodamine 101, and is suitable for the analysis of total cellular protein content in fixed and permeabilized cells.

[\[1\]](#)[\[2\]](#)

Materials:

- **Sulforhodamine G**
- Phosphate-Buffered Saline (PBS)

- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Staining Buffer: 0.1 M Tris, 0.1 M NaCl, 0.045 M HCl
- Flow cytometer with appropriate laser and filter sets

Protocol:

- Cell Preparation:
 - Harvest cells and wash once with cold PBS.
 - Resuspend the cell pellet at a concentration of 1×10^6 cells/mL in cold PBS.
- Fixation:
 - Add an equal volume of Fixation Buffer to the cell suspension.
 - Incubate for 15-30 minutes at 4°C.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Permeabilization:
 - Resuspend the cell pellet in Permeabilization Buffer.
 - Incubate for 5-10 minutes at room temperature.
 - Wash the cells twice with PBS.
- Staining:
 - Prepare a 1X **Sulforhodamine G** staining solution by diluting a stock solution in the Staining Buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.
 - Resuspend the cell pellet in the **Sulforhodamine G** staining solution.

- Incubate for 30 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells twice with PBS.
 - Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry analysis.
- Flow Cytometry Analysis:
 - Acquire events on a flow cytometer using a 488 nm or 561 nm laser for excitation.
 - Collect the emission signal using a bandpass filter appropriate for the emission maximum of **Sulforhodamine G** (e.g., 585/42 nm).

Cell Viability Assessment with Sulforhodamine G

This protocol is based on the principle of amine-reactive dyes for discriminating live and dead cells and is suitable for use prior to fixation and permeabilization for intracellular staining.

Materials:

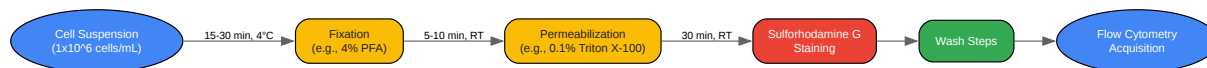
- **Sulforhodamine G**
- Phosphate-Buffered Saline (PBS)
- Cell suspension
- Flow cytometer with appropriate laser and filter sets

Protocol:

- Cell Preparation:
 - Harvest cells and wash once with cold PBS.
 - Resuspend the cell pellet at a concentration of 1×10^6 cells/mL in cold PBS.
- Staining:

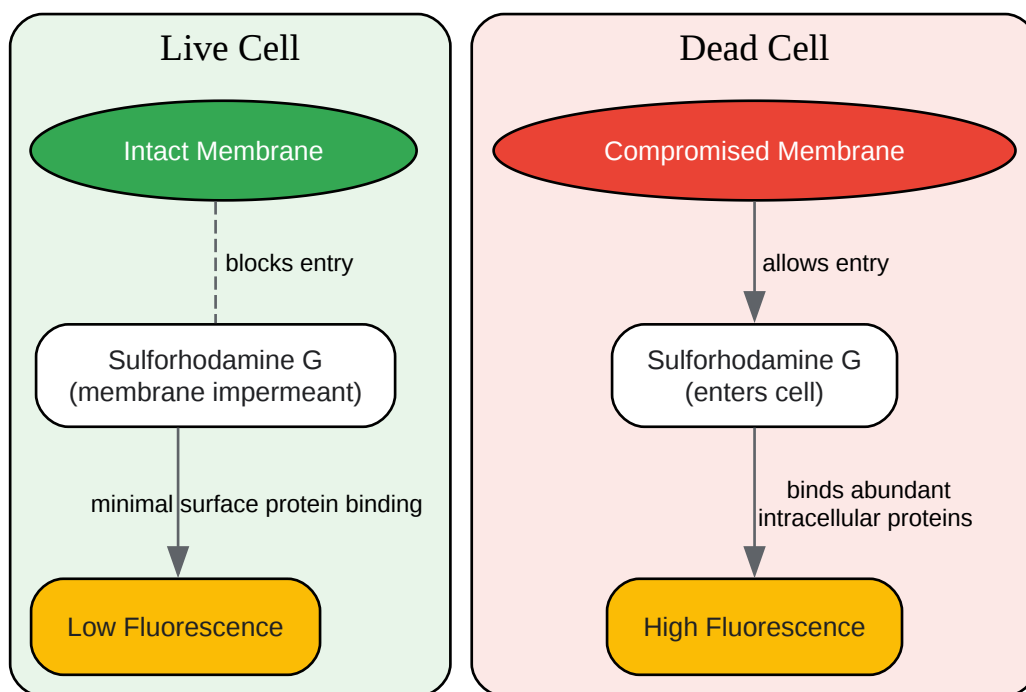
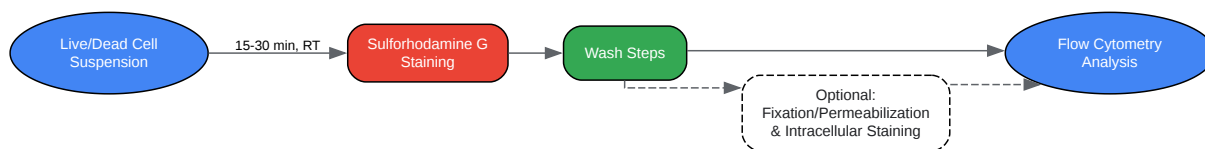
- Prepare a fresh dilution of **Sulforhodamine G** in PBS. The optimal concentration should be titrated, but a starting point of 0.1-1 µg/mL is recommended.
- Add the **Sulforhodamine G** solution to the cell suspension.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells twice with PBS to remove unbound dye.
 - Resuspend the final cell pellet in an appropriate buffer for further staining or directly for analysis.
- Optional: Fixation and Permeabilization:
 - If intracellular staining is required, proceed with standard fixation and permeabilization protocols after the viability staining. The covalent binding of the dye to proteins ensures the signal is retained.
- Flow Cytometry Analysis:
 - Acquire events on a flow cytometer.
 - Live cells will exhibit low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.
 - Gate on the low-fluorescence population for analysis of viable cells.

Visualizations



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Workflow for Total Cellular Protein Staining.



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References

- 1. Flow cytometric applications of Sulforhodamine 101 as a fluorescent stain for total cellular protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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